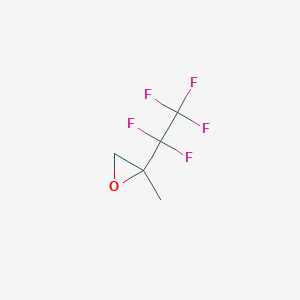

2-Methyl-2-(pentafluoroethyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-(pentafluoroethyl)oxirane is a unique chemical compound with various scientific applications and potential implications in different fields of research. It has a molecular formula of C5H5F5O and a molecular weight of 176.09 .

Molecular Structure Analysis

The InChI code for 2-Methyl-2-(pentafluoroethyl)oxirane is 1S/C5H5F5O/c1-3(2-11-3)4(6,7)5(8,9)10/h2H2,1H3 . This indicates the presence of a three-membered oxirane ring with a methyl and a pentafluoroethyl group attached to it.Applications De Recherche Scientifique

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to 2-Methyl-2-(pentafluoroethyl)oxirane, has been utilized as a chiral resolution reagent. It reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Functionalization of Carbon Nanocapsules

Methyl(trifluoromethyl)dioxirane (TFDO), a compound similar to 2-Methyl-2-(pentafluoroethyl)oxirane, has been used for the oxyfunctionalization of single-walled carbon nanotubes filled with metal halides. This method is significant for theranostics, combining therapy and imaging, especially when the metal halides are in their radioactive form (D’Accolti et al., 2018).

Microreactor for Epoxidation

In a study, a catalytic coated-wall microreactor was developed for the production of epoxidized methyl oleate, a process relevant to 2-Methyl-2-(pentafluoroethyl)oxirane. The reactor used TiO2 as a catalyst and showed a significantly higher reaction rate compared to a batch reactor, highlighting the efficiency of this approach for epoxidation processes (Phimsen et al., 2017).

Synthesis and Characterization of Compounds

The synthesis and characterization of various oxirane compounds, including studies on their thermolysis and structural properties, provide insights into the chemical behavior of 2-Methyl-2-(pentafluoroethyl)oxirane. These studies explore the chemical reactions and stability of similar oxirane compounds (Uchiyama et al., 2003).

Synthesis of Polyfluorinated Compounds

Research on the synthesis of polyfluorinated tertiary alcohols using ring-opening reactions of 2,2-bis(trifluoromethyl)oxirane demonstrates a method that could be applicable to the synthesis of derivatives of 2-Methyl-2-(pentafluoroethyl)oxirane. This method is noted for its regioselectivity and the formation of compounds with potential applications in various fields (Petrov, 2002).

Propriétés

IUPAC Name |

2-methyl-2-(1,1,2,2,2-pentafluoroethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O/c1-3(2-11-3)4(6,7)5(8,9)10/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQAMAMRICGFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(pentafluoroethyl)oxirane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

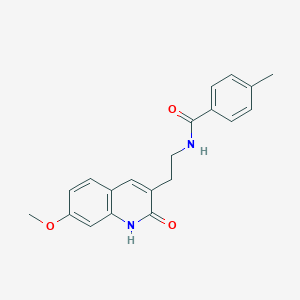

![N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2677935.png)

![N-[(2-Ethoxypyridin-3-yl)methyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2677937.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677939.png)

![5-amino-N-(2-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677940.png)

![4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2677942.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2677948.png)

![4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2677953.png)

![2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol](/img/structure/B2677956.png)

![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)